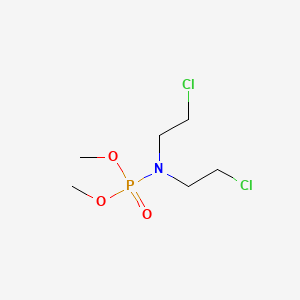
Dimethyl bis(2-chloroethyl)phosphoramidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl bis(2-chloroethyl)phosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate group. This compound is known for its unique chemical structure, which includes a phosphorus atom bonded to two dimethyl groups and two 2-chloroethyl groups. It is part of a broader class of phosphoramidates, which are recognized for their applications in various fields, including medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl bis(2-chloroethyl)phosphoramidate can be achieved through several methods. One common approach involves the reaction of dimethyl phosphoramidate with 2-chloroethyl chloride under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and distillation to ensure the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
Dimethyl bis(2-chloroethyl)phosphoramidate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphoramidate oxides.
Reduction: Reduction reactions can convert it into simpler phosphoramidate derivatives.
Substitution: The 2-chloroethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoramidate oxides, while substitution reactions can produce a variety of substituted phosphoramidates .
Scientific Research Applications
Dimethyl bis(2-chloroethyl)phosphoramidate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: In biological research, it is studied for its potential effects on cellular processes and enzyme activity.
Medicine: This compound is investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: It is used in the production of flame retardants and other industrial chemicals
Mechanism of Action
The mechanism of action of dimethyl bis(2-chloroethyl)phosphoramidate involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dimethyl bis(2-chloroethyl)phosphoramidate include:
- Dimethyl bis(2-hydroxyethyl)phosphoramidate
- Dimethyl bis(2-methoxyethyl)phosphoramidate
- Dimethyl bis(2-ethoxyethyl)phosphoramidate
Uniqueness
This compound is unique due to the presence of 2-chloroethyl groups, which impart distinct chemical properties and reactivity compared to other phosphoramidates. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Properties
CAS No. |
82475-49-8 |
|---|---|
Molecular Formula |
C6H14Cl2NO3P |
Molecular Weight |
250.06 g/mol |
IUPAC Name |
2-chloro-N-(2-chloroethyl)-N-dimethoxyphosphorylethanamine |
InChI |
InChI=1S/C6H14Cl2NO3P/c1-11-13(10,12-2)9(5-3-7)6-4-8/h3-6H2,1-2H3 |
InChI Key |
BRRKKAHIRNMUTP-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(N(CCCl)CCCl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















